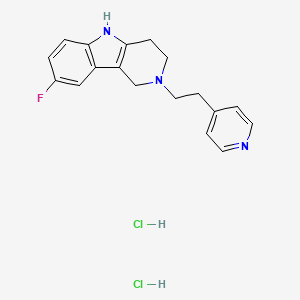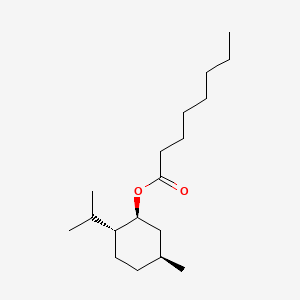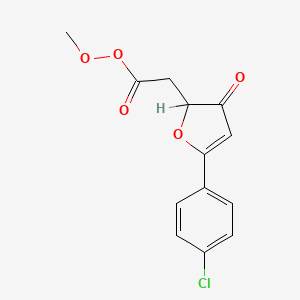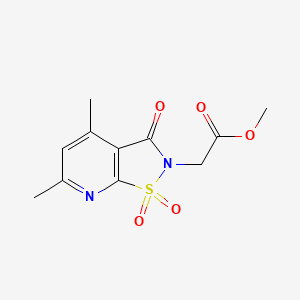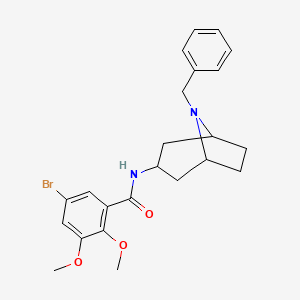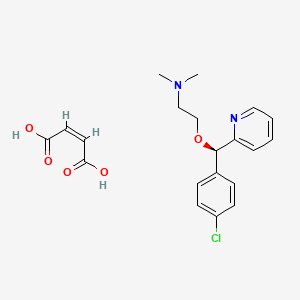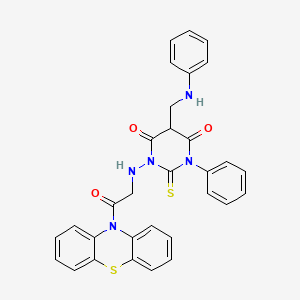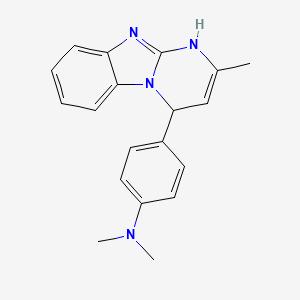
N,N-Dimethyl-4-(2-methyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-(2-methyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)benzenamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a benzimidazole ring fused with a pyrimidine ring, making it a pyrimido[1,2-a]benzimidazole derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(2-methyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)benzenamine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-(1,2-dihydro-2-oxo-1-phenyl-5-(pyridin-2-yl)pyridin-3-yl) benzaldehyde with N-(substituted phenyl)-3-oxobutanamide and 2-amino-benzimidazole under acid-catalyzed conditions. The reaction is carried out in dimethylformamide (DMF) at reflux temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-(2-methyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)benzenamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-4-(2-methyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)benzenamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-(2-methyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)benzenamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- N,N-Dimethyl-1,4-butanediamine
- N,N-Dimethylpyridin-4-amine
Uniqueness
N,N-Dimethyl-4-(2-methyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)benzenamine is unique due to its fused pyrimido[1,2-a]benzimidazole structure, which imparts specific chemical and biological properties. This structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
169132-74-5 |
|---|---|
Formule moléculaire |
C19H20N4 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)aniline |
InChI |
InChI=1S/C19H20N4/c1-13-12-18(14-8-10-15(11-9-14)22(2)3)23-17-7-5-4-6-16(17)21-19(23)20-13/h4-12,18H,1-3H3,(H,20,21) |
Clé InChI |
QRXCHMPVTRZFLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)

